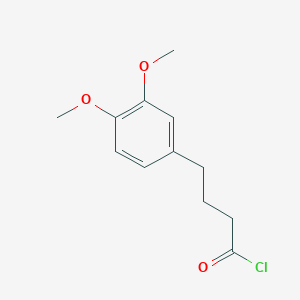
4-(3,4-Dimethoxyphenyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of butanoic acid, where the butanoic acid is substituted with a 3,4-dimethoxyphenyl group and a chloride group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4-Dimethoxyphenyl)butanoyl chloride typically involves the conversion of 4-(3,4-dimethoxyphenyl)butanoic acid to the corresponding acid chloride. One common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as follows :
Reactants: 4-(3,4-dimethoxyphenyl)butanoic acid, oxalyl chloride, DMF, and anhydrous dichloromethane (DCM).
Procedure: The acid is dissolved in anhydrous DCM, and a small amount of DMF is added. Oxalyl chloride is then added dropwise, resulting in effervescence. The reaction mixture is stirred at room temperature for about 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude acid chloride as a yellow oil, which can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to form ketones.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can be used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Friedel-Crafts Acylation: Produces aryl ketones.
Hydrolysis: Produces 4-(3,4-dimethoxyphenyl)butanoic acid.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoyl chloride in chemical reactions involves the reactivity of the acyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: The parent carboxylic acid.
4-(3,4-Dimethoxyphenyl)butanol: The corresponding alcohol.
4-(3,4-Dimethoxyphenyl)butylamine: The corresponding amine.
Uniqueness
4-(3,4-Dimethoxyphenyl)butanoyl chloride is unique due to its high reactivity as an acylating agent. This makes it valuable in synthetic organic chemistry for introducing the 4-(3,4-dimethoxyphenyl)butanoyl group into various molecules.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
KCWBNTHTNGMRER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


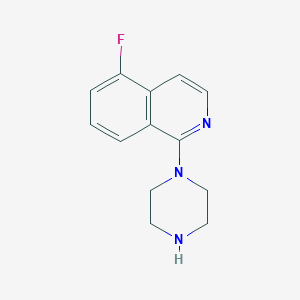
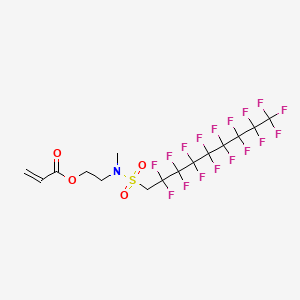
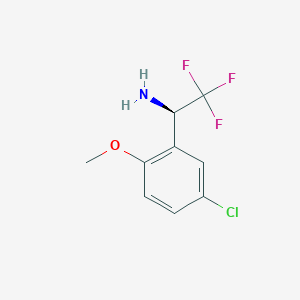

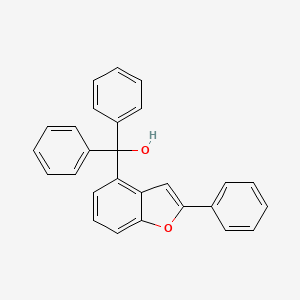


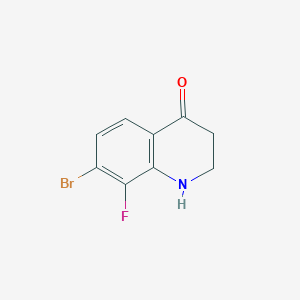

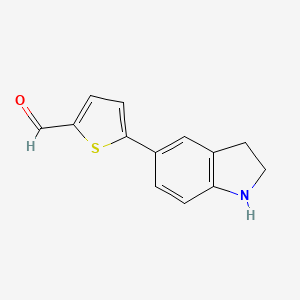
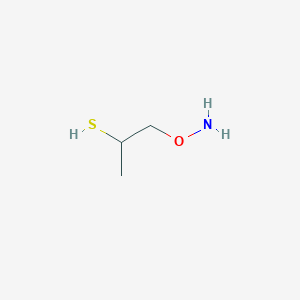


![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
